molecular formula C19H19F3N2O3S B12469508 Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate

Cat. No.: B12469508
M. Wt: 412.4 g/mol
InChI Key: VVNHMLXIUMPBFT-UHFFFAOYSA-N
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Description

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate typically involves multiple steps. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This is followed by intramolecular cyclization in nitrobenzene under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[methyl(phenylcarbamothioyl)amino]phenyl}propanoate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both trifluoromethyl and hydroxy groups makes it particularly valuable in designing molecules with specific biological activities and industrial applications.

Properties

Molecular Formula

C19H19F3N2O3S

Molecular Weight

412.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(phenylcarbamothioyl)amino]phenyl]propanoate

InChI

InChI=1S/C19H19F3N2O3S/c1-3-27-16(25)18(26,19(20,21)22)13-9-11-15(12-10-13)24(2)17(28)23-14-7-5-4-6-8-14/h4-12,26H,3H2,1-2H3,(H,23,28)

InChI Key

VVNHMLXIUMPBFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)N(C)C(=S)NC2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

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